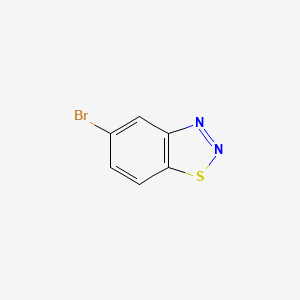

5-Bromo-1,2,3-benzothiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNXOHIHAFFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31860-01-2 | |

| Record name | 5-bromo-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1,2,3 Benzothiadiazole and Its Advanced Precursors

Classical and Established Synthetic Approaches to 5-Bromo-1,2,3-benzothiadiazole

Traditional methods for synthesizing the 5-bromo substituted benzothiadiazole core rely on foundational organic reactions, including the formation of the heterocyclic ring system followed by electrophilic substitution.

The fundamental 1,2,3-benzothiadiazole (B1199882) scaffold is commonly prepared via a classical pathway involving diazotization and subsequent intramolecular cyclization. The synthesis typically begins with a commercially available precursor, 2-aminobenzenethiol. This starting material undergoes a nitrosation reaction, often using a source of nitrous acid, to form a diazonium intermediate. This intermediate then spontaneously cyclizes to yield the stable benzo[d] nih.govscispace.comacs.orgthiadiazole core. nih.govmdpi.com This ring-closure strategy is a robust and widely used method for accessing the parent heterocyclic system, which serves as the direct precursor for subsequent bromination.

Once the 1,2,3-benzothiadiazole core is formed, the introduction of a bromine atom at the 5-position is typically accomplished through electrophilic aromatic substitution. Due to the electron-poor nature of the benzothiadiazole ring system, these reactions can require harsh conditions. nih.gov

Common brominating agents and conditions include:

N-Bromosuccinimide (NBS): A frequently used method involves reacting the benzothiadiazole precursor with N-bromosuccinimide in a strong acid medium, such as concentrated sulfuric acid (H₂SO₄). mdpi.com While effective, this approach necessitates the use of large volumes of corrosive acid. mdpi.com

Elemental Bromine (Br₂): An alternative established procedure uses elemental bromine in an acidic reaction medium. google.com The reaction can be carried out in aqueous hydrobromic acid (HBr), which acts as both a solvent and a source of electrophilic bromine. google.comresearchgate.netmdpi.com This method is often criticized for its use of hazardous elemental bromine and the generation of HBr as a byproduct. utm.my Another approach involves using nitric acid as the reaction medium for bromination with Br₂. google.com

The reaction conditions for direct bromination can be optimized to control the degree of substitution and favor the formation of mono- or di-bromo derivatives. google.comresearchgate.net For instance, the bromination of benzo[1,2-d:4,5-d']bis( nih.govscispace.comacs.orgthiadiazole) in hydrobromic acid can selectively yield the mono-bromo derivative in good yields. researchgate.netmdpi.com

| Method | Brominating Agent | Solvent/Acid | Key Features |

| NBS Bromination | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Effective but requires large amounts of corrosive acid. mdpi.com |

| Elemental Bromine | Bromine (Br₂) | Hydrobromic Acid (HBr) | A classical approach; hazardous reagents. google.comutm.my |

Modern and Sustainable Synthetic Routes to this compound and Related Derivatives

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These modern routes often employ advanced catalytic systems and innovative reaction technologies to overcome the limitations of classical approaches.

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering new and highly selective pathways to substituted arenes and heterocycles. nih.govacs.org This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions.

Iridium-Catalyzed Borylation/Halogenation: A versatile strategy involves the regioselective iridium-catalyzed C-H borylation of the benzothiadiazole ring. nih.govacs.orgbris.ac.uk This reaction introduces a boryl group (e.g., a boronate ester) at a specific position, which can then be readily converted to a bromo group through subsequent copper-catalyzed or mediated ipso halogenation. nih.govacs.org This two-step sequence allows for precise control over the position of bromination, enabling access to specific isomers like the 5-bromo derivative. nih.govacs.org

Ruthenium-Catalyzed meta-Selective C-H Bromination: A notable advancement is the use of ruthenium catalysts to achieve meta-selective C-H bromination on directed arene systems. nih.gov While demonstrated on 2-phenylpyridine (B120327) derivatives, the principle of using a ruthenium catalyst to direct bromination to a position that is typically difficult to access offers a potential pathway for novel substitution patterns on benzothiadiazole scaffolds. nih.gov The reaction often employs a brominating agent like tetrabutylammonium (B224687) tribromide (TBATB) in the presence of a [{Ru(p-cymene)Cl₂}₂] catalyst. nih.gov

Palladium-Catalyzed C-H Activation: Palladium-catalyzed reactions are also pivotal in the C-H functionalization of benzothiadiazoles. semanticscholar.orgmdpi.com While often employed for direct arylation, these catalytic systems demonstrate the feasibility of activating C-H bonds on the benzothiadiazole ring, which is a foundational step for developing direct C-H bromination protocols. semanticscholar.orgmdpi.com

| Catalyst System | Strategy | Key Advantage |

| Iridium (Ir) | C-H Borylation followed by Halogenation | High regioselectivity, provides access to versatile borylated intermediates. nih.govacs.org |

| Ruthenium (Ru) | Directed meta-C-H Bromination | Access to otherwise difficult-to-synthesize isomers. nih.gov |

| Palladium (Pd) | C-H Direct Arylation | Establishes the principle of C-H activation on the benzothiadiazole core. semanticscholar.orgmdpi.com |

Adherence to green chemistry principles is increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.combohrium.comnih.gov For benzothiadiazole synthesis, this includes the use of environmentally benign solvents, catalyst-free conditions, and atom-economical reactions. mdpi.comnih.gov

A notable green approach involves the condensation of 2-aminothiophenol (B119425) with aldehydes using glycerol (B35011) as a green, biodegradable solvent. researchgate.net This reaction can be performed without any catalyst, making the methodology valuable from both economic and environmental standpoints. researchgate.net Furthermore, direct arylation techniques are considered more eco-friendly than traditional cross-coupling reactions like Suzuki coupling because they reduce the number of synthetic steps and generate less waste. rsc.org These principles can be applied to the synthesis of this compound by designing pathways that incorporate greener solvents or catalytic C-H activation steps to improve atom economy.

Modern enabling technologies like microwave irradiation and continuous flow chemistry offer significant advantages for the synthesis of heterocyclic compounds, including benzothiadiazoles. mtak.hu

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. ias.ac.inscielo.br The synthesis of benzothiazoles via the condensation of 2-aminothiophenol and various aldehydes has been successfully achieved under microwave conditions. researchgate.netscielo.br This rapid, efficient heating method often leads to cleaner reactions with fewer side products and aligns with green chemistry principles by reducing energy consumption. researchgate.netscielo.br

Flow Chemistry: Continuous flow processing provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. mtak.hu The synthesis of benzothiazoles has been demonstrated in flow electrochemical reactors, offering a catalyst-free and scalable method. nih.gov Flow chemistry enables rapid reaction optimization and is particularly well-suited for handling hazardous reagents or intermediates, making it a promising technology for the industrial production of heterocyclic compounds. mtak.hu

Chemo- and Regioselectivity Considerations in the Synthesis of Bromo-Substituted Benzothiadiazoles

Direct electrophilic bromination of the parent 1,2,3-benzothiadiazole heterocycle is often challenging and can lead to a mixture of products. The electronic nature of the benzothiadiazole ring, being electron-deficient, generally requires harsh conditions for electrophilic aromatic substitution. nih.gov This can result in poor regioselectivity, with substitution occurring at multiple positions, primarily the 4- and 7-positions in the analogous 2,1,3-benzothiadiazole (B189464) system. nih.gov Consequently, isolating a single desired isomer like the 5-bromo derivative in high yield via this method is often impractical.

To overcome these regioselectivity issues, the most common and effective strategy involves a de novo synthesis, where the thiadiazole ring is constructed from a pre-functionalized benzene (B151609) precursor. acs.org For this compound, this typically means starting with a commercially available or synthesized bromo-substituted ortho-phenylenediamine or a related derivative. This approach locks the position of the bromine atom before the heterocycle is formed, thus avoiding the issue of isomeric mixtures entirely.

Modern synthetic methods are also being explored to achieve regioselective functionalization. While often demonstrated on the more common 2,1,3-benzothiadiazole isomer, these principles are relevant. For instance, iridium-catalyzed C-H borylation can introduce a boryl group at specific positions (such as C5) with high regioselectivity. acs.orgbris.ac.uk This borylated intermediate can then be subjected to subsequent reactions, including conversion to a bromo group, offering a controlled, stepwise route to the desired isomer. acs.orgbris.ac.uk

Chemoselectivity becomes paramount when the bromo-substituted benzothiadiazole is used as a building block for more complex molecules. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions. In these subsequent transformations, the C-Br bond must react selectively in the presence of other potentially reactive sites, such as C-H bonds on the aromatic ring or the nitrogen and sulfur atoms of the heterocycle. Palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira cross-couplings, are frequently employed to selectively form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. wikipedia.orgnih.gov The conditions for these reactions are chosen to ensure that the transformation occurs exclusively at the C-Br bond, preserving the core heterocyclic structure. mdpi.com

The table below summarizes the key strategic considerations for controlling selectivity in the synthesis of bromo-substituted benzothiadiazoles.

| Selectivity Type | Synthetic Challenge | Preferred Strategy | Example Reactions/Techniques |

| Regioselectivity | Controlling the position of bromination on the benzothiadiazole ring. Direct bromination often yields mixtures. | De novo synthesis from a pre-brominated precursor (e.g., bromo-o-phenylenediamine). | Diazotization and cyclization reactions. |

| Regioselectivity | Achieving substitution at less reactive positions. | Directed C-H functionalization via catalysis. | Iridium-catalyzed C-H borylation followed by bromination. acs.orgbris.ac.uk |

| Chemoselectivity | Selective reaction at the C-Br bond without affecting other parts of the molecule. | Utilizing the unique reactivity of the C-Br bond in organometallic catalysis. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi, Stille). nih.govmdpi.com |

| Chemoselectivity | Differentiating between multiple bromine atoms on the same ring. | Exploiting differences in electronic or steric environments to achieve selective substitution at one C-Br bond over another. | Controlled stoichiometry in nucleophilic aromatic substitution or selective metal-halogen exchange. mdpi.comnih.gov |

Purification and Isolation Protocols for this compound in Research Contexts

Following the synthesis of this compound, rigorous purification and isolation are essential to remove unreacted starting materials, reagents, and byproducts, ensuring the compound's suitability for subsequent research applications. The protocols employed are standard for solid organic compounds in a laboratory setting. researchgate.net

Recrystallization is a primary and widely used technique for the purification of crude, solid this compound. This method relies on the principle of differential solubility of the target compound and impurities in a chosen solvent at varying temperatures. researchgate.net The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). Slow cooling of the saturated solution promotes the formation of pure, well-defined crystals, which can then be isolated by filtration. researchgate.net

Column Chromatography is another indispensable tool for purification, particularly when recrystallization is ineffective or when separating the desired product from impurities with similar solubility profiles. nih.gov For this compound, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). rsc.org The optimal solvent ratio is determined empirically using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. The crude mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components at different rates based on their polarity and affinity for the stationary phase. Fractions are collected and analyzed, and those containing the pure product are combined and concentrated by evaporating the solvent under reduced pressure. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) can be employed for both analytical assessment of purity and for preparative-scale purification when very high purity is required. researchgate.net It operates on the same principles as column chromatography but uses smaller stationary phase particles and high pressure, resulting in superior resolution and faster separation times. nih.gov

After isolation, the identity and purity of this compound are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) spectroscopy identifies characteristic functional groups. researchgate.net The melting point is also a crucial indicator of purity; a sharp melting range close to the literature value suggests a pure compound.

The following table outlines the common purification and characterization methods used for this compound in a research context.

| Technique | Purpose | Typical Implementation Details |

| Recrystallization | Primary purification of the solid crude product. | Solvent selection is key (e.g., ethanol, methanol, or solvent mixtures). Involves dissolving the crude solid in a minimum of hot solvent, followed by slow cooling to induce crystallization. researchgate.net |

| Column Chromatography | Separation from byproducts and unreacted starting materials. | Stationary Phase: Silica gel. Mobile Phase: Gradient or isocratic elution with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Petroleum Ether. nih.govrsc.org |

| Filtration | Isolation of the purified solid product. | Using a Büchner funnel under vacuum to separate crystals from the solvent (mother liquor). The collected solid is typically washed with a small amount of cold solvent. |

| Drying | Removal of residual solvent from the purified solid. | Air drying, use of a desiccator, or a vacuum oven at a temperature safely below the compound's melting point. |

| Purity & Structure Confirmation | Verification of purity and confirmation of chemical structure. | Techniques include NMR (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and melting point analysis. researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 5 Bromo 1,2,3 Benzothiadiazole

Reactivity at the Bromine Atom: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The bromine atom attached to the C5 position of the 1,2,3-benzothiadiazole (B1199882) ring is the primary site for a range of functionalization reactions. This reactivity is pivotal for the synthesis of more complex derivatives with tailored electronic and photophysical properties. The strong electron-withdrawing effect of the fused thiadiazole ring activates the C-Br bond, facilitating both nucleophilic aromatic substitution (SNAr) and various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 5-Bromo-1,2,3-benzothiadiazole serves as a versatile substrate in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, has been successfully applied to this compound for the synthesis of 5-aryl-1,2,3-benzothiadiazoles. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, in a mixed solvent system like THF/water. For instance, the reaction with phenylboronic acid proceeds to give 5-phenyl-1,2,3-benzothiadiazole in high yield. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions. researchgate.netyonedalabs.comnih.gov

The Sonogashira coupling provides a route to 5-alkynyl-1,2,3-benzothiadiazoles by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) (Et₃N). The reaction of this compound with trimethylsilylacetylene, for example, yields the corresponding 5-ethynyl derivative.

The Heck reaction , involving the coupling of an aryl halide with an alkene, offers a method for the synthesis of 5-alkenyl-1,2,3-benzothiadiazoles. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base. organic-chemistry.orgwikipedia.orgresearchgate.netprinceton.edu The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the product.

The Stille coupling , which utilizes organotin reagents, is another effective method for the functionalization of this compound. mdpi.com This reaction is known for its tolerance to a wide range of functional groups. wiley-vch.de For instance, the coupling of 4,7-dibromobenzo[d] wikipedia.orgthiadiazole with various organostannanes has been shown to proceed efficiently to yield π-conjugated systems. mdpi.com

| Reaction Type | Coupling Partner | Catalytic System | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-1,2,3-benzothiadiazole | 89 |

| Sonogashira | TMS-acetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | 5-(Trimethylsilylethynyl)-1,2,3-benzothiadiazole | 78 |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styryl-1,2,3-benzothiadiazole | Not specified |

| Stille | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | 5-(Thiophen-2-yl)-1,2,3-benzothiadiazole | Moderate |

Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.org This reaction is a powerful tool for the synthesis of 5-amino-1,2,3-benzothiadiazole derivatives. The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide (NaOtBu). nih.govnih.govacs.org The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

| Amine | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 5-(Phenylamino)-1,2,3-benzothiadiazole | Not specified |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 5-Morpholino-1,2,3-benzothiadiazole | Not specified |

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgunblog.frbaranlab.org While the bromine atom at the 5-position is not a classic DMG, the heteroatoms within the thiadiazole ring can potentially direct lithiation to adjacent positions. However, the application of DoM directly to this compound is not well-documented. Challenges may include the inherent reactivity of the C-Br bond towards organolithium reagents, leading to halogen-metal exchange rather than deprotonation.

Lithiation strategies for this compound would likely involve halogen-metal exchange. nih.govnih.gov Treatment with a strong organolithium reagent, such as n-butyllithium, at low temperatures could generate the 5-lithio-1,2,3-benzothiadiazole intermediate. This highly reactive species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position.

Reactivity of the Benzothiadiazole Core

The benzothiadiazole core of this compound exhibits its own characteristic reactivity, which is distinct from that of the bromine substituent. This includes electrophilic substitution on the benzenoid ring and reactions involving the thiadiazole heterocycle.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The 1,2,3-benzothiadiazole ring system is electron-deficient due to the electron-withdrawing nature of the fused thiadiazole moiety. wikipedia.org This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). When such reactions do occur, the substitution pattern is influenced by the directing effects of both the bromine atom and the fused heterocyclic ring. The bromine atom is an ortho-, para-director, while the thiadiazole ring is deactivating and directs incoming electrophiles to the benzenoid ring. Nitration of 1,2,3-benzothiadiazole is reported to be slow. wikipedia.org For this compound, electrophilic substitution, such as nitration or sulfonation, would likely occur at the C4 or C6 positions, with the precise outcome depending on the reaction conditions.

Reactions Involving the Thiadiazole Heterocycle (e.g., Ring Opening, Cycloadditions)

The thiadiazole ring of 1,2,3-benzothiadiazole can participate in a variety of reactions, including ring-opening and cycloaddition reactions.

Ring-opening reactions of the 1,2,3-benzothiadiazole system can be induced under certain conditions. For instance, reaction with aryl radicals can lead to the formation of diarylsulphides and dibenzothiophens. rsc.org Reductive cleavage of the N-S bond is also a possibility, potentially leading to 2-aminothiophenol (B119425) derivatives.

Cycloaddition reactions involving the thiadiazole ring are less common but can occur with suitable dienophiles or dipolarophiles. The dearomatization of the benzothiadiazole system through cycloaddition represents a route to novel heterocyclic structures. For example, enantioselective [3+2] cycloaddition reactions have been developed for benzothiazoles, suggesting that similar transformations might be possible for benzothiadiazoles under appropriate conditions. nih.gov

Formation of Organometallic Derivatives for Further Functionalization

The functionalization of the this compound core is pivotal for its incorporation into more complex molecular architectures, particularly for applications in materials science and medicinal chemistry. The formation of organometallic derivatives serves as a versatile strategy, enabling subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Key methodologies include palladium-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation, which transform the bromo-substituted benzothiadiazole into a reactive platform for molecular elaboration.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are extensively utilized for creating new C-C bonds at the site of the bromine atom. In a typical Suzuki coupling, the 5-bromo derivative is reacted with an organoboron compound, such as a boronic acid or boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This methodology has been successfully applied to synthesize various aryl- and heteroaryl-substituted benzothiadiazoles. For instance, the coupling of bromo-benzothiadiazole derivatives with boronic esters in the presence of catalysts like Pd(PPh₃)₄ has proven effective. rsc.org Similarly, the Stille reaction, which couples the bromo derivative with an organotin compound, offers another reliable route to π-conjugated systems, with high yields reported for the synthesis of bis(thienyl) derivatives from dibromo-analogues. nih.govnih.gov

A more recent and direct approach to creating versatile organometallic precursors involves the regioselective C-H borylation of the benzothiadiazole ring system. nih.govacs.orgdiva-portal.org Iridium-catalyzed C-H borylation allows for the direct conversion of C-H bonds into C-B bonds, yielding borylated benzothiadiazole building blocks. nih.govacs.org Specifically, Ir-catalyzed reactions can be optimized to produce 5-boryl benzothiadiazole derivatives, which are highly valuable intermediates for subsequent functionalization via Suzuki coupling. nih.govacs.orgdiva-portal.org This method circumvents the need to start with a pre-functionalized (e.g., bromo) substrate, although the borylation of bromo-derivatives is also a viable strategy to introduce additional reactive sites. The resulting organoboron compounds are stable, handleable, and can be used in a wide array of subsequent transformations to introduce diverse functional groups. nih.gov

These organometallic strategies collectively provide a powerful toolkit for the chemical modification of this compound, enabling the synthesis of tailored molecules with specific electronic and photophysical properties.

Table 1: Selected Organometallic Reactions for Functionalization of Bromo-Benzothiadiazole Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Bromo-benzothiadiazole derivative, Boronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃, Toluene | Aryl- or Heteroaryl-substituted benzothiadiazole | rsc.org |

| Stille Reaction | 4,7-Dibromobenzo[d] nih.govsemanticscholar.orgmdpi.comthiadiazole, Organotin derivative | Palladium catalyst | π-spacer–acceptor–π-spacer compounds | nih.gov |

| C-H Borylation | 2,1,3-Benzothiadiazole (B189464), B₂(pin)₂ | [Ir(OMe)COD]₂ | 5-Boryl-2,1,3-benzothiadiazole | nih.govacs.org |

| Buchwald-Hartwig Amination | Bromo-substituted precursor, Carbazole | Palladium catalyst, Base | N-Aryl substituted benzothiadiazole | mdpi.com |

Redox Chemistry and Electrochemical Behavior of this compound and its Derivatives

The 1,2,3-benzothiadiazole moiety is recognized as an electron-accepting unit, a property that defines the redox chemistry and electrochemical behavior of its derivatives. nih.govmdpi.com The presence of a bromine atom at the 5-position further influences these characteristics by modifying the electronic landscape of the molecule. The redox properties are typically investigated using techniques like cyclic voltammetry (CV), which provides insights into the reduction and oxidation potentials, electron transfer kinetics, and stability of the resulting charged species.

Derivatives of benzothiadiazole generally exhibit electrochemical activity in both reduction and oxidation modes. rsc.org Cyclic voltammetry studies on related donor-acceptor-donor (D-A-D) systems featuring a benzothiadiazole core show that these compounds typically undergo a one-electron quasi-reversible reduction process. rsc.orgrsc.org This reduction is localized on the electron-deficient benzothiadiazole unit, transforming it into a radical anion. rsc.org The reduction potential is sensitive to the molecular structure, with better π-conjugation facilitating the delocalization of the negative charge and making the reduction easier (i.e., occurring at a less negative potential). rsc.org

The oxidation process is often more complex. For many benzothiadiazole derivatives, oxidation is an irreversible process that can lead to dimerization or polymerization, particularly when electroactive donor groups are attached to the core. rsc.orgsemanticscholar.org For example, some D-A-D systems undergo a one-step, two-electron oxidation, transforming them into dications, which can subsequently dimerize. rsc.orgrsc.org In other cases, electrochemical oxidation leads to the formation of insoluble polymer films on the electrode surface. semanticscholar.org The oxidation potentials are indicative of the Highest Occupied Molecular Orbital (HOMO) energy levels, while the reduction potentials correlate with the Lowest Unoccupied Molecular Orbital (LUMO) levels. The difference between these potentials provides an electrochemical estimate of the HOMO-LUMO gap. mdpi.com

The electrochemical behavior confirms the strong electron-accepting nature of the benzothiadiazole core. nih.govresearchgate.net This property, combined with the ability to tune redox potentials through substitution (e.g., with bromine and subsequent functionalization), makes these compounds highly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, where controlled charge transport and energy levels are crucial. mdpi.comrsc.org

Table 2: Electrochemical Data for Selected Benzothiadiazole Derivatives

| Compound Type | Technique | Process | Potential (vs. Fc/Fc⁺) | Observation | Reference |

|---|---|---|---|---|---|

| D-A-D Benzothiadiazole Derivative 1 | Cyclic Voltammetry (CV) | Reduction | -1.89 V | One-electron quasi-reversible | rsc.org |

| D-A-D Benzothiadiazole Derivative 2 | Cyclic Voltammetry (CV) | Reduction | -2.07 V | One-electron quasi-reversible | rsc.org |

| D-A-D Benzothiadiazole Derivatives 1 & 2 | Cyclic Voltammetry (CV) | Oxidation | Not specified | One-step, two-electron oxidation leading to dimerization | rsc.orgrsc.org |

| Thiophene-flanked Benzothiadiazole Monomers | Cyclic Voltammetry (CV) | Oxidation | Not specified | Irreversible process leading to electropolymerization | semanticscholar.org |

Theoretical and Computational Investigations of 5 Bromo 1,2,3 Benzothiadiazole

Electronic Structure and Molecular Orbital Theory (DFT, ab initio calculations)

Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in exploring the electronic landscape of 5-Bromo-1,2,3-benzothiadiazole. These computational approaches model the molecule's electron distribution to predict its chemical behavior and properties. Studies on related benzothiadiazole structures show that these calculations can accurately determine molecular geometry, vibrational frequencies, and electronic transitions researchgate.netresearchgate.net. For instance, DFT calculations on benzothiadiazole derivatives have been used to analyze optimized structures, Mulliken charges, and molecular electrostatic potential maps, providing a foundational understanding of their stability and reactive sites nih.gov.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Level Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons edu.krd. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity edu.krdirjweb.com.

Table 1: Calculated Frontier Orbital Energies and Properties for Related Benzothiadiazole Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) | - | - | 3.51 nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) | - | - | 3.33 nih.gov |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) | - | - | 3.14 nih.gov |

| 2,1,3-Benzothiadiazole (B189464) Derivative (2a) | -5.12 | -3.11 | 2.01 nih.gov |

| 2,1,3-Benzothiadiazole Derivative (2b) | -5.24 | -2.96 | 2.28 nih.gov |

| 2,1,3-Benzothiadiazole Derivative (2c) | -4.78 | -3.03 | 1.75 nih.gov |

Note: Data presented is for structurally related compounds to illustrate typical computational findings in this class of molecules, as specific values for this compound were not available in the searched literature.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack nih.gov. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack nih.gov.

In studies of related brominated benzothiadiazoles, MEP analysis has been used to understand intermolecular interactions that stabilize crystal packing. The distribution of electrostatic potential reveals that interactions involving nitrogen, sulfur, and bromine atoms are key to maintaining crystal stability nih.gov. The analysis of charge distribution helps in identifying the most reactive sites within the molecule, providing insights into how it will interact with other reagents nih.gov.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which can significantly impact its biological activity and physical properties. For derivatives of this compound, computational methods can be employed to determine the most stable conformations by calculating the potential energy as a function of specific dihedral angles. Studies on other brominated heterocyclic compounds have used NMR and model-building to determine preferred conformations and the orientation of substituents nih.gov.

Elucidation of Reaction Mechanisms for Transformations Involving this compound

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to observe experimentally researchgate.net. For transformations involving this compound, DFT calculations could be used to model reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Research on the reactivity of similar compounds, like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole), has shown that the incorporation of bromine atoms enhances the reactivity of these compounds in such transformations nih.govdntb.gov.ua. Computational studies can map out the energy profile of a proposed reaction mechanism, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers, helping to predict the feasibility and selectivity of a reaction researchgate.net. For example, 4-bromo-2,1,3-benzothiadiazole is a common starting material in Sonogashira cross-coupling reactions to synthesize more complex derivatives rsc.org.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations are widely used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra nih.gov.

Calculated vibrational frequencies can be assigned to specific modes of motion within the molecule, aiding in the interpretation of experimental IR and Raman spectra uantwerpen.be. Similarly, TD-DFT can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These calculations often show good agreement with experimental results and can help assign absorption bands to specific electronic transitions, such as the π-π* HOMO–LUMO transition nih.govnih.gov. For a series of benzothiadiazole derivatives, theoretical UV-Vis spectra were found to correlate well with experimental data, although often with a consistent shift nih.gov.

Table 2: Comparison of Experimental and Theoretical Data for Related Compounds

| Compound Class | Property | Experimental Value | Theoretical Value |

|---|---|---|---|

| Benzothiadiazole Derivatives nih.gov | Band Gap (eV) | 1.75 - 2.38 | 2.19 - 2.29 |

| Benzothiadiazole Derivatives nih.gov | λmax (nm) | 355 - 483 | 413 - 623 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focus on physicochemical and electronic properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural features with its biological activity or physicochemical properties, respectively nih.gov. These models rely on molecular descriptors, which are numerical values that encode information about the electronic, steric, and hydrophobic properties of a molecule.

For this compound, QSAR/QSPR studies could be developed to predict properties like solubility, toxicity, or potential biological activities based on calculated descriptors . Electronic descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges, are often crucial in these models jddtonline.info. By establishing a mathematical relationship between these descriptors and an observed property for a series of related compounds, the model can then be used to predict the properties of new, untested molecules, guiding the design of compounds with desired characteristics nih.govresearchgate.net.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( nih.govdntb.gov.uanih.govthiadiazole) |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 1,2,3 Benzothiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-1,2,3-benzothiadiazole, a combination of ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring. The substitution pattern will influence the chemical shifts and coupling constants, allowing for the assignment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromine substituent and the fused thiadiazole ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the two nitrogen atoms within the thiadiazole ring, which is crucial for understanding the electronic structure of the heterocycle.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, revealing the spin-spin coupling networks within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the fusion of the benzothiadiazole ring system and the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which can help to confirm the spatial arrangement of the molecule.

Solid-State NMR Spectroscopy for Crystal and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy would be employed to study the structure and dynamics of this compound in its solid form. This technique is particularly valuable for characterizing crystalline polymorphs and amorphous states, providing insights into packing arrangements and intermolecular interactions that are not accessible in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy.

HRMS: An HRMS analysis of this compound would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₆H₃BrN₂S).

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, helping to confirm the identity of the compound and to distinguish it from its isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C-N, N=N, and C-S bonds within the molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide additional information about the vibrational modes of the benzothiadiazole ring system.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which this compound absorbs light, corresponding to electronic transitions between molecular orbitals. This information provides insights into the electronic structure and conjugation of the molecule. For the parent compound, 1,2,3-benzothiadiazole (B1199882), UV absorption maxima have been reported at 264 nm and 306 nm in hexane.

Fluorescence Spectroscopy: While not all molecules fluoresce, this technique would be used to investigate the emission properties of this compound after it absorbs light. The fluorescence spectrum, if observed, would provide information about the excited state of the molecule. Many benzothiadiazole derivatives are known to be fluorescent.

X-ray Diffraction (XRD) for Single Crystal Structure and Powder Diffraction for Solid-State Characterization

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete and unambiguous structural determination. The parent 1,2,3-benzothiadiazole is known to be a planar molecule.

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline form of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase and can be used to identify polymorphs, assess sample purity, and determine the degree of crystallinity.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying components within a mixture, making them indispensable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity determination of non-volatile or thermally sensitive compounds. For benzothiadiazole derivatives, reverse-phase (RP) HPLC is a common approach. sielc.com An exemplary method for the parent compound, 2,1,3-benzothiadiazole (B189464), utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of this compound can be determined by integrating the peak area of the main compound relative to the total area of all detected peaks.

| Parameter | Condition | Rationale |

| Technique | Reverse-Phase HPLC | Suitable for separating moderately polar organic compounds. |

| Stationary Phase | C18 or similar non-polar column | Provides effective separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a range of polarities. sielc.com |

| Detector | UV-Vis Detector (Diode Array) | Benzothiadiazole core has strong UV absorbance, enabling sensitive detection. |

| MS Compatibility | Use of formic acid instead of phosphoric acid. sielc.com | Ensures mobile phase is suitable for subsequent mass spectrometry analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification based on the compound's unique fragmentation pattern. GC-MS has been successfully used to analyze thio analogues of pyrimidine bases, demonstrating its utility for distinguishing structural isomers in related heterocyclic compounds. researchgate.net This technique is well-suited for identifying volatile impurities or byproducts from the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. After separation on an HPLC column, the eluent is introduced into the mass spectrometer, which provides molecular weight and structural information, enabling the confident identification of the primary compound and any impurities present in the sample.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the decomposition temperatures and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org For benzothiadiazole-based covalent organic frameworks, TGA is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min to assess thermal stability. rsc.org The resulting data reveals the onset temperature of decomposition, which is a key indicator of the material's thermal stability. Studies on related heterocyclic compounds show that thermal stability can be significantly influenced by substituents on the aromatic ring. nih.gov TGA can be coupled with other techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Quadrupole Mass Spectrometry (QMS) to identify the gaseous products evolved during decomposition. nih.gov

| Parameter | Description | Typical Value/Observation for Benzothiadiazole Derivatives |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | Generally high, often above 260 °C, indicating good thermal stability. nih.gov |

| Atmosphere | Inert (Nitrogen, Argon) or Oxidizing (Air) | Stability can differ; some heterocycles show higher stability in oxidizing conditions. nih.gov |

| Heating Rate | The rate at which the sample temperature is increased. | Common rates are 5 K/min or 10 °C/min. acs.orgrsc.org |

| Mass Loss (%) | The percentage of the initial mass lost at various temperatures. | Indicates the extent of decomposition or evaporation. |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. acs.org This technique is used to determine temperatures and enthalpies of phase transitions, such as melting (T_m) and crystallization. For derivatives of benzothiadiazole, DSC scans can reveal melting points and the absence of polymorphic transitions upon heating. acs.org The experiments are often conducted in an inert atmosphere, such as argon, with controlled heating and cooling rates. acs.org The data obtained, including the melting point and molar enthalpy of melting (ΔH_m), are critical for understanding the material's physical properties. acs.org

| Parameter | Description | Typical Value/Observation for Benzothiadiazole Derivatives |

| Melting Point (T_m) | The temperature at which the solid-to-liquid phase transition occurs. | Sharp melting peaks indicate high purity. For 5-Bromo-2,1,3-benzothiadiazole, the melting point is reported as 55-60 °C. sigmaaldrich.com |

| Enthalpy of Fusion (ΔH_m) | The amount of energy required to melt the sample. | Provides information on the crystalline structure and intermolecular forces. acs.org |

| Glass Transition (T_g) | The temperature at which an amorphous solid becomes rubbery. | Observed in amorphous or polymeric materials containing benzothiadiazole units. |

| Polymorphic Transitions | Transitions between different crystalline forms. | The absence of such transitions before melting indicates good phase stability. acs.org |

Derivatization Strategies and Advanced Synthetic Utility of 5 Bromo 1,2,3 Benzothiadiazole

Construction of Complex Polycyclic and Fused Heterocyclic Systems Incorporating the Benzothiadiazole Moiety

The strategic placement of the bromine atom on the 5-Bromo-1,2,3-benzothiadiazole ring facilitates the construction of larger, more complex heterocyclic architectures. This is often achieved through intramolecular or intermolecular cyclization reactions, where the bromo-substituent is either a key part of the reactive site or directs the regioselectivity of the ring-forming step.

Research has demonstrated that direct C–H arylation can be a powerful route to fused benzothiadiazole-based systems. acs.org For instance, derivatization of borylated benzothiadiazoles, which can be accessed from the bromo-precursor, allows for ring-closing reactions that generate complex fused structures like tetracyclic and hexacyclic thiadiazolocarbazoles. acs.org Another strategy involves the annulation of the benzothiadiazole core with other heterocyclic rings. nih.gov For example, synthetic routes have been developed to fuse an additional thiadiazole ring to the benzothiadiazole framework, leading to structures like benzo[1,2-c:4,5-c′]bis nih.govrsc.orguni.luthiadiazole (BBT), a heterocycle with exceptionally strong electron-accepting properties. nih.gov Similarly, the synthesis of fused triazole systems, such as 8-bromo-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles, has been accomplished starting from bromo-benzothiazole precursors, highlighting a viable pathway for creating novel polycyclic compounds. researchgate.net

These methods leverage the foundational structure of this compound to build intricate molecular frameworks with tailored electronic and photophysical properties, which are of interest for various applications in materials science.

Synthesis of Multifunctionalized Benzothiadiazole Derivatives via Regioselective Modifications

The functionalization of the benzothiadiazole ring system has traditionally been challenging, often requiring de novo synthesis. nih.govdiva-portal.org However, advanced methodologies now allow for direct and regioselective modifications, with this compound serving as a key starting material. The bromine atom at the C5 position is readily transformed via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a vast range of aryl, heteroaryl, and alkynyl substituents.

Beyond the C5 position, modern techniques enable functionalization at other sites on the benzenoid ring. A significant breakthrough has been the use of iridium-catalyzed C–H borylation, which can regioselectively introduce a boryl group at the C5 position of the parent benzothiadiazole. acs.orgnih.gov This borylated intermediate is highly versatile and can undergo subsequent reactions. acs.org Furthermore, sequential arylation strategies have been developed to produce multifunctionalized derivatives, such as 4,5,6-triaryl benzothiadiazole systems. acs.orgdiva-portal.org The ability to selectively modify multiple positions on the benzothiadiazole ring allows for the fine-tuning of molecular properties for specific applications.

The table below summarizes key regioselective modification strategies.

Table 1: Regioselective Modification Strategies for Benzothiadiazole Derivatives| Target Position(s) | Reaction Type | Key Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-1,2,3-benzothiadiazole |

| C5 | Stille Coupling | Organostannane, Pd catalyst | 5-Aryl/Alkenyl-1,2,3-benzothiadiazole |

| C5 | C-H Borylation | B₂(pin)₂, [Ir(OMe)COD]₂ | 5-Boryl-2,1,3-benzothiadiazole |

| C4, C5, C6 | Sequential Arylation | Bromoarenes, Ru catalyst | 4,5,6-Triaryl-2,1,3-benzothiadiazole acs.orgdiva-portal.org |

| C4 | Nucleophilic Substitution | Amines (e.g., morpholine) | 4-Amino-benzo[1,2-d:4,5-d']bis( nih.govrsc.orgdiva-portal.orgthiadiazole) derivative nih.gov |

Role as a Key Precursor in the Synthesis of Conjugated Polymers and Oligomers for Organic Electronics

The electron-deficient character of the benzothiadiazole unit makes it an excellent acceptor building block for donor-acceptor (D-A) conjugated polymers, which are central to the field of organic electronics. rsc.orgcjps.org this compound is a critical starting material for creating the monomers used in the polymerization of these materials.

Typically, the synthesis involves a cross-coupling reaction (e.g., Suzuki or Stille) to link the this compound with a donor unit, such as thiophene (B33073), fluorene, or carbazole, which has been appropriately functionalized with a boronic acid or stannane (B1208499) group. nih.govbohrium.com This creates a D-A monomer. Alternatively, a dibrominated benzothiadiazole derivative can be copolymerized with a distannylated donor monomer. The resulting D-A polymers possess tunable band gaps, absorption spectra, and frontier energy levels, making them suitable for use as the active layer in organic photovoltaics (OPVs) and as the semiconductor channel in organic field-effect transistors (OFETs). rsc.orgresearchgate.net The performance of these devices is highly dependent on the specific combination of donor and acceptor units, and the benzothiadiazole core remains one of the most important acceptor moieties in high-performance polymer semiconductors. cjps.org

Application as a Building Block in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The utility of this compound extends to the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govdiva-portal.org To be used in this context, the benzothiadiazole unit must be incorporated into a multitopic ligand, typically a di- or tricarboxylic acid.

The synthesis of such a ligand starts with the derivatization of the this compound. For example, the bromine atom can be replaced with groups that can be subsequently oxidized to carboxylic acids. Once the functionalized benzothiadiazole-based ligand is synthesized, it is reacted with metal ions or clusters under solvothermal conditions. This process leads to the self-assembly of a crystalline, porous framework where the benzothiadiazole units are regularly distributed throughout the structure. rsc.org The inclusion of the electron-deficient benzothiadiazole moiety can impart valuable properties to the MOF, such as visible-light photocatalytic activity for generating reactive oxygen species (ROS), making these materials useful as heterogeneous catalysts. rsc.org

Design and Synthesis of Precursors for Advanced Organic Materials (e.g., Organic Semiconductors, Dyes for Optoelectronics)

This compound is a cornerstone for the synthesis of small-molecule organic semiconductors and functional dyes used in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov The synthetic strategy often involves creating molecules with a Donor-Acceptor-Donor (D-A-D) architecture, where the benzothiadiazole core serves as the central acceptor (A). nih.gov

The synthesis is typically achieved via palladium-catalyzed cross-coupling reactions, where two equivalents of a donor molecule (e.g., substituted thiophene, selenophene, or pyridine) are coupled to a dibrominated benzothiadiazole precursor. nih.gov By carefully selecting the donor units, chemists can precisely tune the optoelectronic properties of the final molecule. This includes adjusting the HOMO/LUMO energy levels to control charge injection and transport, as well as shifting the absorption and emission wavelengths across the visible spectrum and into the near-infrared. nih.gov This molecular engineering allows for the creation of materials with narrow energy gaps and high charge carrier mobilities, which are essential properties for efficient organic semiconductors and luminescent dyes. nih.govresearchgate.net

The table below provides examples of benzothiadiazole-based materials and their properties.

Table 2: Optoelectronic Properties of Benzothiadiazole-Based Small Molecules| Compound Architecture | Donor Unit(s) | Synthesis Route | Energy Gap (eV) | Application Area |

|---|---|---|---|---|

| D-A-D | Selenophene, Pyridine | Stille/Suzuki Reaction | 1.75–2.38 | Organic Semiconductors, OLEDs nih.gov |

| D-A Polymer | Thiophene | Direct Arylation Polymerization | Varies | Organic Solar Cells chemicalbook.com |

| D-A-D | 3,4-Ethylenedioxythiophene | Stille Reaction | ~1.80 | Luminescent Materials nih.gov |

Emerging Research Areas and Future Perspectives for 5 Bromo 1,2,3 Benzothiadiazole

Exploration of Unexplored Reactivity Patterns and Synthetic Challenges for 5-Bromo-1,2,3-benzothiadiazole

The study of 1,2,3-benzothiadiazole (B1199882) and its derivatives is less mature compared to its extensively documented 1,2,5-isomer, presenting both challenges and opportunities for synthetic chemists. mdpi.comnih.gov The synthesis of the core structure often involves the nitrosation of 2-aminobenzenethiol, followed by intramolecular cyclization. mdpi.com Subsequent functionalization, particularly bromination, is key to creating versatile building blocks. However, achieving high yields and regioselectivity remains a significant hurdle. For instance, the synthesis of 4,7-dibromobenzo[d] mdpi.comnih.govmdpi.comthiadiazole requires carefully optimized bromination conditions to be viable. mdpi.com

A notable challenge lies in controlling the reactivity of bromo-derivatives in subsequent transformations. In cross-coupling reactions, achieving selective mono-arylation versus di-arylation can be difficult, often requiring meticulous optimization of reaction conditions. mdpi.com Furthermore, bromo-derivatives of the related benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) system have shown considerable resistance to nucleophilic substitution by O-nucleophiles like water, methanol, and phenol, even under heating. nih.gov While these compounds do react with certain N-nucleophiles such as morpholine, piperidine, and pyrrolidine, the reactions can be slow. nih.govresearchgate.net

Future research is likely to focus on modern synthetic methodologies to overcome these challenges. Techniques like regioselective C-H borylation, which has been successfully applied to the 2,1,3-BTD isomer, could provide a more direct and versatile route to functionalized 1,2,3-benzothiadiazoles, bypassing the limitations of traditional halogenation and cross-coupling sequences. acs.org The exploration of aryne-based reactivity also presents a frontier for creating novel, complex derivatives from these building blocks. acs.org

Integration into Novel Organic Electronic Materials Architectures: Chemical Design and Structure-Property Relationships

Benzothiadiazole-based compounds are prized as electron-acceptor units in materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). polyu.edu.hkresearchgate.net The isomeric 1,2,3-benzothiadiazole (isoBTD) core offers a distinct set of electronic properties for materials design. Quantum-mechanical calculations and experimental data indicate that isoBTD possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) energy and a larger energy band gap compared to the more common BTD isomer. mdpi.comnih.gov This fundamental difference directly influences the optoelectronic characteristics of materials derived from it.

A primary strategy in designing materials involves creating donor-acceptor-donor (D-A-D) type molecules, where the isoBTD unit serves as the central acceptor (A). The properties of these materials can be finely tuned by attaching different electron-donating (D) groups at the 4- and 7-positions, typically via palladium-catalyzed cross-coupling reactions with the corresponding dibromo-isoBTD intermediate. mdpi.comnih.gov

The structure-property relationship is evident in how the choice of the donor fragment impacts the material's characteristics. For example, extending the π-conjugation of the donor group, such as moving from a thiophene (B33073) to a 2,2'-bithiophene (B32781) donor, causes a significant red shift in the absorption maximum, indicating stronger intramolecular charge transfer (ICT) properties. mdpi.com This tunability is crucial for developing materials with specific absorption profiles for applications like OSCs. mdpi.comacs.org

| Compound Name | Donor Group | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| 4,7-di(thiophen-2-yl)benzo[d] mdpi.comnih.govmdpi.comthiadiazole | Thiophene | 446 | 15,600 |

| 4,7-di([2,2'-bithiophen]-5-yl)benzo[d] mdpi.comnih.govmdpi.comthiadiazole | 2,2'-Bithiophene | 470 | 27,100 |

| 4,7-bis(4-hexylthiophen-2-yl)benzo[d] mdpi.comnih.govmdpi.comthiadiazole | 4-Hexylthiophene | 451 | 18,100 |

Advanced Catalyst Development for Efficient and Selective Transformations of this compound

The functionalization of this compound and its di-bromo analogues relies heavily on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. The development of efficient and selective catalytic systems is paramount for the synthesis of well-defined materials.

The Stille and Suzuki-Miyaura reactions are the most common methods employed to form new carbon-carbon bonds at the bromo-substituted positions. mdpi.comnih.gov

Stille Coupling: For the Stille reaction involving dibromo-derivatives of the related benzo[1,2-d:4,5-d']bis( mdpi.comnih.govmdpi.comthiadiazole) system, PdCl₂(PPh₃)₂ has been identified as an effective catalyst. mdpi.com The reaction conditions, such as the choice of solvent (e.g., toluene) and temperature, are crucial for achieving high yields of the desired bis-coupled products. mdpi.com

Suzuki-Miyaura Coupling: In Suzuki reactions, the tetrakis(triphenylphosphine)palladium(0) complex, Pd(PPh₃)₄, is a widely used catalyst, typically in the presence of a base such as potassium carbonate. nih.gov Studies on the 4-bromo-benzo[1,2-d:4,5-d']bis( mdpi.comnih.govmdpi.comthiadiazole) derivative have shown that the nature of the solvent and temperature significantly affects the reaction's course and yield. nih.gov

A key area of catalyst development is achieving selectivity. For di-bromo substrates, controlling the reaction to produce mono-substituted products over di-substituted ones is a persistent challenge. mdpi.com Future research will likely explore more advanced catalyst systems, including those with specialized phosphine (B1218219) ligands, to provide greater control over reactivity and allow for sequential, site-selective functionalization. This would enable the synthesis of unsymmetrical D1-A-D2 type molecules with potentially unique and useful electronic properties. researchgate.net

Studies on Photophysical Properties and Their Modulation Through Chemical Modification

The photophysical behavior of 1,2,3-benzothiadiazole derivatives is governed by intramolecular charge transfer (ICT) from an electron-donor segment of the molecule to the electron-accepting benzothiadiazole core. researchgate.netrsc.org This ICT character is the foundation of their function in optoelectronic devices. The absorption and emission properties can be systematically modulated through chemical modifications, making them highly tunable chromophores.

Attaching different aryl groups to the benzothiadiazole core via cross-coupling reactions allows for fine-tuning of the fluorescence wavelength, with resulting emission colors that can span the visible spectrum from blue to red. researchgate.netscispace.com The introduction of strong electron-donating groups, such as N,N-dimethylamino, leads to a pronounced solvatochromic effect, where the emission color changes with the polarity of the solvent, providing strong evidence of a significant change in dipole moment upon excitation. rsc.org

The steric and electronic effects of substituents play a crucial role. For example, introducing a methyl group near the donor-acceptor junction can induce a twist in the molecular geometry, which inhibits ICT and results in a blue-shift of both absorption and emission spectra. acs.org This ability to modulate photophysical properties through subtle structural changes is a powerful tool for designing materials with targeted optical characteristics.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 4,7-di([2,2'-bithiophen]-5-yl)benzo[d] mdpi.comnih.govmdpi.comthiadiazole mdpi.com | 470 | 596 | 126 | 0.02 |

| Asymmetrical Triphenylamine-Benzothiadiazole Derivative (1a) researchgate.net | 495 | 695 | 200 | 0.13 |

| Symmetrical Triphenylamine-Benzothiadiazole Derivative (1b) researchgate.net | 530 | 700 | 170 | 0.15 |

Self-Assembly and Nanostructure Formation of this compound Derivatives for Functional Materials

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on their collective arrangement in the solid state. The self-assembly of functional molecules into well-ordered nanostructures is therefore a critical area of research. The planar, aromatic nature of the benzothiadiazole core is conducive to π-π stacking interactions, which are a primary driving force for self-assembly.

Molecular environment effects have been shown to significantly influence the luminescent properties of benzothiadiazole derivatives. nih.govmdpi.com Changes in crystal packing or molecular aggregation can lead to measurable shifts in emission spectra. For instance, in polystyrene films doped with a phosphinoamine-benzothiadiazole derivative, a bathochromic (red) shift in emission was observed as the concentration increased, a phenomenon attributed to molecular aggregation effects. nih.gov

By strategically designing derivatives of this compound with specific side chains, it is possible to control and direct their self-assembly into functional nanostructures such as nanofibers, thin films, or crystalline domains. These ordered assemblies can enhance charge transport properties, which is highly desirable for applications in OFETs and OSCs. The interplay between molecular design, intermolecular forces, and the resulting solid-state morphology is a key frontier for unlocking the full potential of these materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-1,2,3-benzothiadiazole, and how are intermediates characterized?

- Methodology : The synthesis typically involves bromination of benzothiadiazole precursors using reagents like -bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C). Key intermediates, such as the parent benzothiadiazole, are purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is employed for unambiguous structural confirmation .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : and -NMR identify proton and carbon environments, with bromine-induced deshielding effects observed in aromatic regions.

- Mass Spectrometry (MS) : HRMS confirms molecular weight and isotopic patterns (e.g., ).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be optimized for high yield and selectivity?

- Methodology :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh) or PdCl(dppf)) are tested for activity. Lower catalyst loadings (1–2 mol%) reduce costs without compromising yield .

- Solvent Effects : Polar solvents (THF, DMF) enhance solubility, while base selection (e.g., KCO) improves coupling efficiency.

- Temperature Control : Reactions are conducted at 60–80°C to balance kinetics and side-reaction suppression.

Q. What strategies resolve contradictions in reported electronic properties (e.g., band gap, charge mobility) of this compound-based materials?

- Methodology :

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) lower the LUMO energy, narrowing band gaps. Comparative studies using DFT calculations and cyclic voltammetry validate experimental trends .

- Morphological Analysis : AFM or TEM assesses crystallinity and film homogeneity, which influence charge transport.

- Standardized Protocols : Reproducibility is ensured by adopting consistent synthetic and measurement conditions (e.g., annealing temperature, solvent evaporation rates) .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Competition experiments between nucleophiles (e.g., amines, thiols) under varying temperatures quantify activation barriers.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict regioselectivity and reaction pathways.

- Isolation of By-Products : LC-MS identifies minor products, revealing competing mechanisms (e.g., elimination vs. substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.